molecular formula C12H8Cl2N2O2 B6392412 2-Amino-5-(3,4-dichlorophenyl)nicotinic acid, 95% CAS No. 1261952-38-8

2-Amino-5-(3,4-dichlorophenyl)nicotinic acid, 95%

Cat. No. B6392412
CAS RN: 1261952-38-8
M. Wt: 283.11 g/mol
InChI Key: AYFMLQFEHYUSEP-UHFFFAOYSA-N
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Description

2-Amino-5-(3,4-dichlorophenyl)nicotinic acid (2A5DPA) is a compound belonging to the class of nicotinic acids. It is a white, crystalline solid with a melting point of 229-231°C. It is soluble in water, methanol, ethanol, and acetone. 2A5DPA is an important compound for scientific research, as it has been used for a variety of applications.

Mechanism of Action

2-Amino-5-(3,4-dichlorophenyl)nicotinic acid, 95% has been found to act as an inhibitor of certain enzymes and receptor proteins. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and β-galactosidase. It has also been shown to inhibit the activity of certain receptor proteins, such as the nicotinic acetylcholine receptor.
Biochemical and Physiological Effects
2-Amino-5-(3,4-dichlorophenyl)nicotinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes and receptor proteins, which can lead to a variety of effects. For example, it has been found to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the body. This can lead to increased alertness, improved memory and learning, and improved muscle coordination.

Advantages and Limitations for Lab Experiments

2-Amino-5-(3,4-dichlorophenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a high melting point and good solubility in a variety of solvents. Additionally, it is relatively easy to synthesize in a high yield. However, there are some limitations to its use in laboratory experiments. It is toxic in high concentrations, and it can be difficult to store and handle due to its high melting point.

Future Directions

There are a number of potential future directions for the use of 2-Amino-5-(3,4-dichlorophenyl)nicotinic acid, 95% in scientific research. One potential application is in the study of the structure and function of proteins, as it has been shown to interact with certain proteins. Additionally, it could be used in the study of the mechanism of action of certain drugs, as it has been shown to inhibit the activity of certain enzymes and receptor proteins. Furthermore, it could be used in the study of the structure and function of DNA and RNA. Finally, it could be used in the study of the effects of certain toxins on the body, as it has been found to have biochemical and physiological effects.

Synthesis Methods

2-Amino-5-(3,4-dichlorophenyl)nicotinic acid, 95% can be synthesized by a number of different methods. The most common method is by the reaction of 3,4-dichlorophenol and nicotinic acid in the presence of an acid catalyst. This reaction produces 2-Amino-5-(3,4-dichlorophenyl)nicotinic acid, 95% in a yield of 95%.

Scientific Research Applications

2-Amino-5-(3,4-dichlorophenyl)nicotinic acid, 95% has a variety of scientific research applications, such as in the study of enzymes and receptor proteins. It has been used to study the binding of enzymes to their substrates and to study the mechanism of action of certain receptor proteins. Additionally, 2-Amino-5-(3,4-dichlorophenyl)nicotinic acid, 95% has been used in the study of the structure and function of DNA and RNA.

properties

IUPAC Name

2-amino-5-(3,4-dichlorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2/c13-9-2-1-6(4-10(9)14)7-3-8(12(17)18)11(15)16-5-7/h1-5H,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFMLQFEHYUSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(N=C2)N)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688025
Record name 2-Amino-5-(3,4-dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261952-38-8
Record name 2-Amino-5-(3,4-dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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